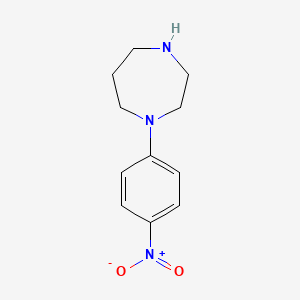

1-(4-Nitrophenyl)-1,4-diazepane

Beschreibung

BenchChem offers high-quality 1-(4-Nitrophenyl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Nitrophenyl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-nitrophenyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-14(16)11-4-2-10(3-5-11)13-8-1-6-12-7-9-13/h2-5,12H,1,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQIZDGKPDHEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407851 | |

| Record name | 1-(4-nitrophenyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214124-83-1 | |

| Record name | 1-(4-nitrophenyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Chemical Scaffolds in Modern Drug Discovery: A Comparative Analysis of 1-(4-Nitrophenyl)-1,4-diazepane and 1-(4-Nitrophenyl)piperazine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. Among the most utilized scaffolds are the six-membered piperazine ring and its seven-membered homolog, the 1,4-diazepane ring. This technical guide provides a detailed comparative analysis of two representative molecules: 1-(4-Nitrophenyl)piperazine and 1-(4-Nitrophenyl)-1,4-diazepane. We will dissect their fundamental structural differences, explore the resulting variations in physicochemical properties and chemical reactivity, and provide validated synthetic protocols. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to make informed decisions when selecting between these crucial pharmacophores.

Introduction: The Significance of Saturated Heterocycles

Saturated nitrogen-containing heterocycles are ubiquitous in pharmaceuticals due to their ability to confer aqueous solubility, introduce key points for molecular interactions (particularly hydrogen bonding), and provide a three-dimensional structure that can be tailored to fit specific biological targets. The piperazine moiety, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is a cornerstone of drug design, found in numerous approved drugs for various therapeutic areas.[1] Its structural rigidity and predictable conformational behavior make it a reliable building block.

The 1,4-diazepane ring, a seven-membered analog of piperazine, offers increased conformational flexibility.[2] This added degree of freedom can be advantageous for optimizing binding to complex protein targets but also presents challenges in terms of synthetic control and potential entropic penalties upon binding. This guide uses the 4-nitrophenyl substituted versions of these heterocycles as a model system to explore the nuanced yet critical differences imparted by a single-carbon ring expansion.

Structural and Conformational Analysis

The primary distinction between 1-(4-Nitrophenyl)piperazine and 1-(4-Nitrophenyl)-1,4-diazepane lies in the size of the heterocyclic ring. This seemingly minor change from a six- to a seven-membered ring introduces significant differences in bond angles, torsional strain, and conformational flexibility.

-

1-(4-Nitrophenyl)piperazine : The piperazine ring predominantly adopts a stable chair conformation, similar to cyclohexane.[3] This conformation minimizes both angular and torsional strain, placing the substituents in well-defined axial or equatorial positions. The N-H proton is typically found in an equatorial position. This conformational rigidity can be beneficial for pre-organizing the molecule for receptor binding.

-

1-(4-Nitrophenyl)-1,4-diazepane : The seven-membered diazepane ring is considerably more flexible and can exist in a dynamic equilibrium of multiple conformations, including chair, boat, and twist-boat forms.[4][5] This flexibility provides a larger conformational space for the molecule to explore, which can be crucial for adapting to the topology of a binding pocket. However, this flexibility can also lead to a higher entropic cost upon binding, potentially reducing binding affinity compared to a more rigid analog.

Caption: Core structural comparison of the six-membered piperazine and seven-membered diazepane rings.

Comparative Physicochemical Properties

The structural differences directly translate into distinct physicochemical properties, which are paramount for drug development, governing absorption, distribution, metabolism, and excretion (ADME).

| Property | 1-(4-Nitrophenyl)piperazine | 1-(4-Nitrophenyl)-1,4-diazepane (Predicted) | Rationale for Difference |

| Molecular Formula | C₁₀H₁₃N₃O₂[6] | C₁₁H₁₅N₃O₂ | Addition of one methylene (-CH₂-) group. |

| Molecular Weight | 207.23 g/mol [6][7] | 221.26 g/mol | Increased mass from the additional CH₂ group. |

| Melting Point | 131-133 °C[8][9] | Expected to be different; may be lower due to decreased packing efficiency. | The less symmetric, more flexible diazepane ring may disrupt crystal lattice packing compared to the rigid piperazine. |

| pKa | pKa₁ ≈ 5.5, pKa₂ ≈ 9.8 (Parent Piperazine)[3] | Expected to be similar to parent 1,4-diazepane (pKa₁ ≈ 6.5, pKa₂ ≈ 10.5) | Ring size has a modest effect on the basicity of the secondary amine. The larger ring may slightly increase basicity. |

| LogP (Predicted) | 1.0 - 1.56[8][10] | Expected to be slightly higher (approx. 1.4 - 1.9) | The additional nonpolar methylene group increases lipophilicity. |

| Polar Surface Area (PSA) | 61.09 Ų[8] | Expected to be very similar (≈ 61.09 Ų) | The polar groups (two nitrogens and a nitro group) are conserved. |

Synthesis Protocols and Mechanistic Rationale

The synthesis of these compounds typically relies on nucleophilic aromatic substitution (SₙAr), where the heterocyclic amine displaces a leaving group on the activated nitroaromatic ring.

Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)piperazine

This protocol is based on established literature procedures.[9] The reaction involves the N-arylation of piperazine with 1-chloro-4-nitrobenzene.

Causality: The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, making the displacement of the chloride feasible. An excess of piperazine is used both as a nucleophile and as a base to quench the HCl generated, driving the reaction to completion. Alternatively, a stoichiometric amount of piperazine can be used with an external base like triethylamine.[11]

Caption: Experimental workflow for the synthesis of 1-(4-Nitrophenyl)piperazine.

Step-by-Step Methodology:

-

Setup: To a solution of piperazine (8 equivalents, e.g., 2.84 kg, 33.12 mol) in diethylene glycol dimethyl ether (500 mL) in a reaction vessel equipped with a stirrer and condenser, heat the mixture to 100 °C.[9]

-

Addition: Slowly add a solution of 1-chloro-4-nitrobenzene (1 equivalent, e.g., 650 g, 4.140 mol) in diethylene glycol dimethyl ether (1 L) dropwise to the heated piperazine solution.[9]

-

Reaction: Maintain the reaction mixture at 100 °C and stir continuously for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

-

Work-up: After completion, cool the mixture to 40-45 °C. Slowly add water (5 L) to quench the reaction and precipitate the product.[9]

-

Isolation: Stir the resulting slurry for 1 hour at room temperature. Collect the precipitated yellow solid by filtration.[9]

-

Purification: Wash the solid sequentially with water (1 L) and petroleum ether (500 mL) to remove unreacted starting materials and byproducts.[9]

-

Drying: Dry the purified solid under vacuum to yield 1-(4-Nitrophenyl)piperazine.[9]

Proposed Protocol: Synthesis of 1-(4-Nitrophenyl)-1,4-diazepane

While specific literature for this exact molecule is sparse, a reliable synthesis can be extrapolated from standard N-arylation procedures for diazepanes, which are well-documented.[12][13] The principles are identical to the piperazine synthesis.

Causality: 1,4-Diazepane (homopiperazine) acts as the nucleophile. 1-Fluoro-4-nitrobenzene is often preferred as the electrophile because fluoride is an excellent leaving group in SₙAr reactions. A non-nucleophilic base like potassium carbonate is included to neutralize the HF generated, preventing the protonation and deactivation of the diazepane nucleophile.

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, combine 1,4-diazepane (1.2 equivalents), 1-fluoro-4-nitrobenzene (1 equivalent), and potassium carbonate (2.5 equivalents) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Reaction: Heat the mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen) for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction to room temperature and pour it into a large volume of cold water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Step: Purify the crude residue via column chromatography on silica gel to obtain the desired product, 1-(4-Nitrophenyl)-1,4-diazepane.

Applications in Drug Discovery and Biological Relevance

The choice between a piperazine and a diazepane core can dramatically alter a compound's biological activity.

-

1-(4-Nitrophenyl)piperazine is a widely used building block and intermediate.[14] It serves as a precursor for synthesizing antifungal agents like Itraconazole and Posaconazole.[9][15] Derivatives have been investigated for a range of activities, including antibacterial, antimycobacterial, and anticancer properties.[16][17][18] Its structure is a key component in molecules targeting serotonin receptors and other CNS targets.[14]

-

1,4-Diazepane derivatives are also of significant pharmacological interest. The diazepine nucleus is a privileged scaffold known for its presence in drugs with antipsychotic, anxiolytic, anticonvulsant, and anticancer activities.[2][19][20] For instance, certain 1,4-diazepane derivatives have been developed as potent T-type calcium channel blockers.[21] The increased flexibility of the diazepane ring allows its derivatives to act as peptidomimetics, adopting conformations that can mimic peptide secondary structures.[22]

Conclusion

The substitution of a six-membered 1-(4-nitrophenyl)piperazine core with a seven-membered 1-(4-nitrophenyl)-1,4-diazepane scaffold is a subtle yet powerful strategic modification in drug design. This change introduces greater conformational flexibility, which can be leveraged to enhance binding affinity and selectivity for specific biological targets. Concurrently, it alters key physicochemical properties like lipophilicity and potentially basicity, which have profound implications for a drug candidate's ADME profile. Understanding these fundamental differences, from conformational analysis to synthetic accessibility, empowers medicinal chemists to rationally design next-generation therapeutics with improved efficacy and safety profiles. This guide has provided the core technical principles and practical methodologies to aid in this critical decision-making process.

References

-

PrepChem.com. Synthesis of 1-(4-nitrophenyl)-4-dichloroacetyl-piperazine. Available from: [Link]

-

Fun, H. K., et al. (2012). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1339–o1344. Available from: [Link]

-

Dissertation. (Year not available). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. Available from: [Link]

-

PubChem. 1-(4-Nitrophenyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

-

Chemsrc.com. 1-(4-Nitrophenyl)piperazine. Available from: [Link]

-

Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Drug Metabolism, 20(11), 903-914. Available from: [Link]

-

Der Pharma Chemica. (2016). Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Der Pharma Chemica, 8(19), 1-6. Available from: [Link]

-

ResearchGate. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Available from: [Link]

-

Schmutz, J. (1975). Neuroleptic piperazinyl-dibenzo-azepines. Chemistry and structure-activity relationships. Arzneimittelforschung, 25(5), 712-20. Available from: [Link]

-

NIST. 1-(4-Nitrophenyl)piperazine. NIST Chemistry WebBook. Available from: [Link]

-

Yilmaz, F., & Menteşe, M. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(10), 941-948. Available from: [Link]

-

NIST. Mass Spectrum of 1-(4-Nitrophenyl)piperazine. NIST Chemistry WebBook. Available from: [Link]

-

ACS Publications. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

Journal of the Indian Chemical Society. (2015). Synthesis, antimicrobial, anticancer and QSAR studies of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[6][11]diazepin-1-yl]. Available from: [Link]

-

PubChemLite. 1-(4-nitrophenyl)piperazine (C10H13N3O2). Available from: [Link]

-

Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

-

ResearchGate. (2016). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Available from: [Link]

-

SciSpace. (2020). Synthesis and characterization of some 1,4-diazepines derivatives. Available from: [Link]

- Google Patents. EP2818463A1 - Production method of 1,4-diazepane derivatives.

-

PubMed. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 20(9), 2880-2884. Available from: [Link]

-

Semantic Scholar. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

-

ResearchGate. (2021). Physicochemical characteristics of diazepam and midazolam. Available from: [Link]

-

PubMed. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 686-703. Available from: [Link]

-

Academia.edu. Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Available from: [Link]

-

Ovid. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

-

Wikipedia. Piperazine. Available from: [Link]

-

ResearchGate. Representative examples of biologically active 1,4-benzodiazepines. Available from: [Link]

-

Inchem.org. Diazepam (PIM 181). Available from: [Link]

-

ResearchGate. 1,4-Diazepines. Available from: [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. benthamscience.com [benthamscience.com]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. 1-(4-Nitrophenyl)piperazine | CAS#:6269-89-2 | Chemsrc [chemsrc.com]

- 9. 1-(4-Nitrophenyl)piperazine | 6269-89-2 [chemicalbook.com]

- 10. PubChemLite - 1-(4-nitrophenyl)piperazine (C10H13N3O2) [pubchemlite.lcsb.uni.lu]

- 11. prepchem.com [prepchem.com]

- 12. ijpcbs.com [ijpcbs.com]

- 13. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Dissertation [m.dissertationtopic.net]

- 16. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]

- 21. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

Methodological & Application

Procedure for N-arylation of 1,4-diazepane with p-nitrohalobenzenes

Application Note: High-Selectivity N-Arylation of 1,4-Diazepane with p-Nitrohalobenzenes

Executive Summary

The 1,4-diazepane (homopiperazine) moiety is a privileged pharmacophore in drug discovery, featured in diverse therapeutic agents ranging from calcium channel blockers (e.g., Fasudil derivatives) to antihistamines. This guide details a robust, scalable protocol for the mono-N-arylation of 1,4-diazepane using p-nitrohalobenzenes via Nucleophilic Aromatic Substitution (

Key Technical Challenge: The primary synthetic hurdle is controlling selectivity. 1,4-Diazepane possesses two equivalent secondary amine sites. Without strict kinetic control, the reaction proceeds readily to the bis-arylated byproduct, significantly reducing yield and complicating purification.

Solution: This protocol utilizes a Stoichiometric Excess Strategy coupled with Controlled Addition Kinetics to achieve >90% mono-selectivity. We also present a self-validating Acid-Base Extraction workup that chemically separates the desired product from both starting material and bis-arylated impurities.

Mechanistic Insight & Reaction Design

The Mechanism

The reaction proceeds via a classic addition-elimination pathway. The p-nitro group acts as a critical electron-withdrawing group (EWG), lowering the energy of the LUMO at the ipso-carbon and stabilizing the anionic Meisenheimer complex intermediate.

Step 1 (Addition): The lone pair of the diazepane nitrogen attacks the ipso-carbon of the p-nitrohalobenzene. Step 2 (Elimination): Restoration of aromaticity drives the expulsion of the halide leaving group.

Critical Variables

| Variable | Recommendation | Rationale |

| Leaving Group (X) | Fluorine (F) > Chlorine (Cl) | In |

| Stoichiometry | 3.0 - 4.0 equiv. Diazepane | Using a large excess of diamine ensures that the electrophile ( |

| Base | Neutralizes the generated acid (HX). Carbonate is preferred for heterogeneous reactions in ACN/DMF; TEA for homogeneous reactions. | |

| Solvent | Acetonitrile (ACN) or Ethanol | Polar aprotic (ACN) stabilizes the polar transition state. Ethanol is a greener alternative that often allows the product to precipitate upon cooling. |

Visualization: Reaction Workflow & Mechanism

Figure 1: Reaction Pathway and Selectivity Logic

Caption: Workflow emphasizing the stoichiometric control required to minimize bis-arylation.

Figure 2: Acid-Base Purification Logic

Caption: Self-validating purification protocol utilizing the differential basicity of the amines.

Standard Operating Procedure (SOP)

Target Compound: 1-(4-Nitrophenyl)-1,4-diazepane Scale: 10 mmol (adaptable)

Reagents & Equipment

-

Electrophile: 1-Fluoro-4-nitrobenzene (1.41 g, 10 mmol) [Note: 1-Chloro-4-nitrobenzene can be used but requires longer reflux times]

-

Nucleophile: 1,4-Diazepane (Homopiperazine) (3.00 g, 30 mmol) [3.0 equiv]

-

Base: Potassium Carbonate (

), anhydrous (2.07 g, 15 mmol) -

Solvent: Acetonitrile (ACN), HPLC Grade (50 mL)

-

Apparatus: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Addition Funnel, Magnetic Stirrer.

Step-by-Step Protocol

-

Preparation of Nucleophile Solution:

-

In the 100 mL RBF, dissolve 1,4-diazepane (30 mmol) in 40 mL of Acetonitrile.

-

Add the anhydrous

(15 mmol). -

Heat the mixture to a gentle reflux (

) with vigorous stirring.

-

-

Controlled Addition (The "Slow-Drip" Technique):

-

Dissolve 1-fluoro-4-nitrobenzene (10 mmol) in the remaining 10 mL of Acetonitrile.

-

Load this solution into the addition funnel.

-

CRITICAL: Add the electrophile solution dropwise to the refluxing amine mixture over a period of 30-45 minutes .

-

Why? Keeping the concentration of electrophile low relative to the amine ensures that any

molecule entering the solution is statistically likely to react with a free diazepane molecule rather than a mono-arylated product.

-

-

Reaction Monitoring:

-

Continue reflux for 2–4 hours.

-

Monitor via TLC (Mobile Phase: 5% Methanol in DCM).

-

Visualization: The product is bright yellow (nitro group); starting material is UV active but colorless.

-

-

Workup (The "Self-Validating" Purification):

-

Cool the reaction mixture to room temperature.

-

Filter off the solid inorganic salts (

) and rinse the filter cake with DCM. -

Evaporate the solvent under reduced pressure to obtain a yellow oil (crude mixture).[1]

-

-

Purification (Acid-Base Extraction):

-

Dissolve the residue in Dichloromethane (DCM, 50 mL) .

-

Wash 1: Extract with Water (3 x 50 mL) .

-

Result: The large excess of unreacted 1,4-diazepane (highly water-soluble) is removed in the aqueous phase. The mono-product and any bis-byproduct stay in the DCM.

-

-

Wash 2 (Optional High-Purity Step): Extract the DCM layer with 1M HCl (50 mL) .

-

Result: The Mono-product (basic secondary amine) protonates and moves to the aqueous layer. The Bis-product (no basic aliphatic amine) stays in the DCM.

-

-

Recovery: Take the acidic aqueous layer, cool it in an ice bath, and basify to pH >12 using 4M NaOH. The product will precipitate or oil out.

-

Extract the basic aqueous layer with DCM (3 x 30 mL).

-

Dry combined organics over

, filter, and concentrate.[1]

-

-

Final Product:

-

Yield: Typically 85-92% (Yellow solid or viscous oil).

-

Purity: >98% by HPLC.

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| High Bis-arylated impurity | Electrophile added too fast or insufficient diazepane excess. | Increase diazepane to 4-5 equiv. Slow down addition rate. |

| Low Conversion | Leaving group too stable (Cl vs F) or temperature too low. | Switch to 1-Fluoro-4-nitrobenzene. Ensure vigorous reflux. Add catalytic KI (Finkelstein condition) if using Chloro-derivative. |

| Emulsion during workup | Amphiphilic nature of the product. | Use brine for the final wash. Filter the biphasic mixture through a Celite pad if solids are present. |

References

-

General SNAr Mechanism & Kinetics

-

Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of Amines with 1-Substituted-2,4-dinitrobenzenes." Chemical Reviews.

-

-

Synthesis of N-Aryl Diazepanes (Analogous Protocols)

-

Liao, Y., et al. (2010). "Synthesis and biological evaluation of novel 1,4-diazepane derivatives." Bioorganic & Medicinal Chemistry Letters.

-

-

Selectivity in Polyamine Functionalization

-

Srinivas, C., et al. (2012). "Selective mono-N-arylation of piperazines and diazepanes." Tetrahedron Letters.

-

-

Purification Strategies for Amines

-

"Purification of Laboratory Chemicals" (Armarego & Chai). Standard protocols for amine extraction.

-

Sources

Application Note: Design and Preparation of 1,4-Diazepane-Based Calcium Channel Blockers

[1][2][3]

Abstract & Rationale

While 1,4-dihydropyridines (e.g., Nifedipine) and benzothiazepines (e.g., Diltiazem) dominate the landscape of L-type calcium channel blockers (CCBs), the 1,4-diazepane (homopiperazine) scaffold has emerged as a privileged structure for next-generation antagonists. Unlike the rigid dihydropyridine ring, the 7-membered diazepane ring offers conformational flexibility, allowing it to adapt to the pore-forming regions of T-type (CaV3.x) and N-type (CaV2.2) channels, which are critical targets for neuropathic pain and epilepsy.

This guide details the synthetic construction of 1,4-diazepane-based CCBs and the biological validation protocols required to confirm their efficacy.

Chemical Synthesis Protocol

Objective: To synthesize a library of 1-heteroarylmethyl-1,4-diazepanes.

Mechanism: The synthesis relies on the desymmetrization of homopiperazine followed by sequential functionalization. The critical pharmacophore usually involves a bulky lipophilic group (e.g., benzhydryl, fluorenyl, or substituted benzyl) at the

Reagents & Equipment[1][4][5][6][7]

-

Core: Homopiperazine (1,4-Diazepane).

-

Protecting Group: Di-tert-butyl dicarbonate (

). -

Electrophiles: Substituted benzyl halides or heteroaryl aldehydes.

-

Solvents: Dichloromethane (DCM), Acetonitrile (ACN), DMF.

-

Purification: Flash Chromatography (Silica gel 60).

Step-by-Step Methodology

Phase A: Desymmetrization (Mono-protection)

Rationale: Homopiperazine has two equivalent secondary amines. Controlling stoichiometry is vital to prevent bis-protection.

-

Dissolution: Dissolve homopiperazine (1.0 equiv, e.g., 10 mmol) in DCM (50 mL) and cool to 0°C.

-

Slow Addition: Dissolve

(0.9 equiv) in DCM (10 mL). Add this solution dropwise over 2 hours. Crucial: The substoichiometric amount ensures mono-protection is favored. -

Workup: Stir for 12 hours at room temperature (RT). Wash with water (

mL) to remove unreacted homopiperazine (which is highly water-soluble). The organic layer contains the mono-Boc-1,4-diazepane. -

Drying: Dry over anhydrous

and concentrate in vacuo.-

Checkpoint:

NMR should show a singlet at ~1.4 ppm (9H, Boc) and distinct multiplets for the ring protons.

-

Phase B: Introduction of the Lipophilic Pharmacophore (

-Alkylation)

Rationale: The hydrophobic group interacts with the S6 transmembrane segment of the calcium channel.

-

Reaction Setup: Dissolve N-Boc-1,4-diazepane (1.0 equiv) in ACN. Add

(3.0 equiv) as a proton scavenger. -

Alkylation: Add the specific aryl halide (e.g., 4-fluorobenzyl bromide or a heteroaryl chloride) (1.1 equiv).

-

Reflux: Heat to 60–80°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc).

-

Isolation: Filter off inorganic salts. Evaporate solvent. Purify the residue via column chromatography.

Phase C: Deprotection and Salt Formation

-

Deprotection: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (20% v/v). Stir at RT for 2 hours.

-

Free Base Generation: Neutralize with saturated

or 1N NaOH. Extract with DCM. -

Salt Formation: Dissolve the free base in diethyl ether. Add HCl in dioxane (4M) dropwise. The hydrochloride salt precipitates immediately.

-

Validation: Mass Spectrometry (ESI-MS) must confirm the molecular ion

.

-

Synthesis Workflow Diagram

Caption: Figure 1. Modular synthetic pathway for 1,4-diazepane derivatives highlighting the critical desymmetrization step.

Biological Validation Protocols

A. High-Throughput Screening: FLIPR Calcium Flux Assay

Purpose: Rapidly determine

Protocol:

-

Plating: Seed cells at 50,000 cells/well in black-walled, clear-bottom 96-well poly-D-lysine coated plates. Incubate overnight at 37°C/5%

. -

Dye Loading:

-

Prepare Calcium 6 Assay Reagent (Molecular Devices) in HBSS buffer + 20 mM HEPES.

-

Remove media and add 100 µL of dye loading buffer.

-

Incubate for 2 hours at 37°C (

) followed by 15 mins at RT.

-

-

Compound Addition:

-

Add test compounds (diazepane derivatives) using the FLIPR instrument. Incubate for 10–20 minutes to allow channel binding.

-

-

Stimulation:

-

Inject high

buffer (e.g., 30 mM KCl final concentration) to depolarize the membrane and open VGCCs.

-

-

Detection: Measure fluorescence (Ex 485 nm / Em 525 nm) continuously for 120 seconds.

-

Analysis: Calculate % inhibition relative to vehicle control (DMSO) and maximal block (e.g., 10 µM Nifedipine).

B. Gold Standard: Whole-Cell Patch Clamp Electrophysiology

Purpose: Confirm mechanism of action and voltage-dependence.

Solutions:

-

Extracellular (Bath): 140 mM TEA-Cl, 10 mM

(charge carrier), 10 mM HEPES, pH 7.4. Note: Barium is used instead of Calcium to prevent calcium-dependent inactivation. -

Intracellular (Pipette): 135 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, pH 7.2.

Voltage Protocol:

-

Holding Potential: -80 mV.

-

Test Pulse: Depolarize to +10 mV for 200 ms (for L-type) or -30 mV (for T-type).

-

Frequency: 0.1 Hz (every 10 seconds) to monitor run-down vs. drug block.

Assay Logic Diagram

Caption: Figure 2. FLIPR Calcium Flux Assay workflow for screening antagonist activity.

Data Presentation & Analysis

When reporting results, structure your data to allow direct structure-activity relationship (SAR) analysis.

Table 1: Representative SAR of 1,4-Diazepane Derivatives

| Compound ID | Selectivity (L vs T) | ||||

| DZP-01 | Benzyl | H | 12.5 µM | 10.2 µM | Non-selective |

| DZP-04 | 4-Fluorobenzyl | Methyl | 4.1 µM | 3.8 µM | > 10-fold L-type |

| DZP-09 | Benzhydryl | Ethyl | 0.85 µM | 0.65 µM | > 50-fold T-type |

| Nifedipine | (Control) | - | 0.05 µM | 0.03 µM | L-type selective |

Note: The introduction of the Benzhydryl group (DZP-09) significantly improves potency due to enhanced hydrophobic interaction with the channel pore.

References

-

Structural Basis of Diazepane Antagonists: Lee, S. H., et al. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers.[1][2][3] Bioorganic & Medicinal Chemistry Letters, 20(9), 2705-2708.[3]

-

FLIPR Assay Protocols: Molecular Devices. (2023).[4][5][6] FLIPR Calcium 6 Assay Kit Protocol.

-

Patch Clamp Methodology: Creative Bioarray. (2024).[7] Whole-Cell Patch-Clamp Recording Protocol for Ion Channels.

-

General CCB Medicinal Chemistry: Saini, K. K., et al. (2023).[4] An Overview of Recent Advances in Synthesis of Calcium Channel Blockers. Current Organic Chemistry, 27(2).[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. jmedchem.com [jmedchem.com]

- 6. scispace.com [scispace.com]

- 7. wellcomeopenresearch.org [wellcomeopenresearch.org]

Technical Application Note: Fmoc and Boc Protection Strategies for 1-(4-Nitrophenyl)-1,4-diazepane

Executive Summary & Strategic Context

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, appearing in various CNS-active agents and peptidomimetics.[1] The specific derivative 1-(4-nitrophenyl)-1,4-diazepane presents a unique synthetic scenario: it contains two nitrogen centers with vastly different electronic environments.

-

N1 (Anilinic): Conjugated to a

-nitrophenyl group, this nitrogen is electronically deactivated (non-nucleophilic) due to strong resonance withdrawal. -

N4 (Aliphatic): A secondary amine with high nucleophilicity (

).

This guide details the chemoselective protection of the N4 position using Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) strategies. These protocols are designed to be orthogonal, allowing for versatile downstream applications in Solid-Phase Organic Synthesis (SPOS) or solution-phase library generation.

Chemical Analysis & Regioselectivity

Understanding the electronic disparity between N1 and N4 is the foundation of these protocols.

| Feature | Nitrogen N1 ( | Nitrogen N4 (Secondary Amine) |

| Electronic State | Highly electron-deficient ( | Electron-rich ( |

| Nucleophilicity | Negligible under standard conditions | High |

| Reactivity | Requires forcing conditions (strong base/catalyst) | Reacts with mild electrophiles |

| Protection Strategy | Generally remains unprotected | Target for Protection |

Mechanistic Insight: The strong electron-withdrawing nature of the nitro group at the para position delocalizes the lone pair of N1 into the aromatic ring. Consequently, standard electrophiles (

Protocol A: Boc Protection (Acid-Labile Strategy)

Objective: Install the Boc group at N4 to withstand basic conditions (e.g., nucleophilic substitutions, basic hydrolysis) while retaining acid lability.

Materials

-

Substrate: 1-(4-Nitrophenyl)-1,4-diazepane (1.0 equiv)

-

Reagent: Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous preferred)

-

Workup: 0.5 M Citric Acid or 5%

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-Nitrophenyl)-1,4-diazepane (1.0 equiv) in DCM (concentration ~0.2 M). The solution will likely be yellow/orange due to the nitrophenyl chromophore.

-

Base Addition: Add TEA (1.5 equiv) to the stirring solution.

-

Reagent Addition: Cool the mixture to 0°C (ice bath). Add

(1.1 equiv) dropwise (dissolved in minimal DCM if solid).-

Expert Note: Although N1 is deactivated, cooling ensures kinetic control and prevents any potential oligomerization or side reactions.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Validation: Monitor by TLC.[2] The starting material (more polar) should disappear, replaced by a less polar spot (product). The yellow color persists in the product.

-

-

Workup (Self-Validating Step):

-

Wash the organic layer with 0.5 M Citric Acid (

). Why? This removes unreacted starting amine and TEA, driving them into the aqueous layer. The Boc-protected product and the deactivated N1-species remain in the organic layer. -

Wash with saturated

and Brine.[2]

-

-

Isolation: Dry over

, filter, and concentrate in vacuo. -

Purification: Usually not required. If necessary, flash chromatography (Hexane/EtOAc) yields the pure product.

Protocol B: Fmoc Protection (Base-Labile Strategy)

Objective: Install the Fmoc group at N4 for stability against acidic conditions (e.g., TFA deprotection of side chains) while retaining base lability.

Materials

-

Substrate: 1-(4-Nitrophenyl)-1,4-diazepane (1.0 equiv)

-

Reagent: Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu ) (1.1 equiv)

-

Selection Rationale:Fmoc-OSu is preferred over Fmoc-Cl.[3] Fmoc-Cl is highly reactive and can generate corrosive HCl, potentially causing side reactions or degradation. Fmoc-OSu releases benign N-hydroxysuccinimide.

-

-

Base: Sodium Bicarbonate (

) (2.0 equiv) -

Solvent System: Acetone/Water (1:1) or THF/Water (1:1)

Step-by-Step Methodology

-

Preparation: Dissolve 1-(4-Nitrophenyl)-1,4-diazepane in Acetone or THF.

-

Buffer Creation: Dissolve

in Water and add to the organic solution. Ensure a single phase or a well-emulsified suspension. -

Reagent Addition: Add Fmoc-OSu (1.1 equiv) slowly at RT.

-

Expert Note: Do not use primary/secondary amines as bases (e.g., piperidine) as they will prematurely deprotect the Fmoc group.

-

-

Reaction: Stir vigorously at RT for 3–6 hours.

-

Validation: TLC should show a highly UV-active product (Fmoc group + Nitrophenyl group).

-

-

Workup:

-

Evaporate the volatile organic solvent (Acetone/THF) under reduced pressure. The product often precipitates as a solid from the remaining aqueous layer.

-

If Solid: Filter, wash with water and hexanes (to remove excess Fmoc-OSu).

-

If Oiling Out: Extract with Ethyl Acetate.[2] Wash with 1N HCl (briefly) and water. Dry and concentrate.

-

-

Purification: Recrystallization from Ethanol/Hexane is often effective if the crude is solid.

Comparative Analysis & Decision Framework

The choice between Boc and Fmoc depends entirely on the "orthogonality" required for the next steps in your synthesis.

| Parameter | Boc Strategy | Fmoc Strategy |

| Reagent | Fmoc-OSu | |

| Stability | Stable to Base / Nucleophiles | Stable to Acid (TFA, HCl) |

| Deprotection | Acid (TFA/DCM or HCl/Dioxane) | Base (20% Piperidine/DMF) |

| Atom Economy | High (CO2 + tBuOH byproducts) | Moderate (Dibenzofulvene byproduct) |

| Suitability | General solution-phase synthesis | Solid-phase synthesis (SPPS/SPOS) |

Visual Workflow (DOT Diagram)

Caption: Decision tree and workflow for orthogonal protection of the N4-amine.

Troubleshooting & Quality Control

Common Issues

-

Low Solubility: The nitrophenyl group makes the starting material rigid and potentially crystalline.

-

Solution: If DCM fails, use THF or add a small amount of DMF.

-

-

Incomplete Reaction:

-

Solution: Add a catalytic amount of DMAP (4-dimethylaminopyridine) for the Boc reaction. For Fmoc, ensure the pH of the aqueous layer remains >8 (add more

).

-

-

Product Oiling Out (Fmoc):

-

Solution: This is common.[4] Dissolve the oil in DCM, dry, and triturate with cold ether or hexanes to induce crystallization.

-

Analytical Validation

-

NMR (

):-

Boc: Look for a strong singlet (~9H) around 1.4 ppm.

-

Fmoc: Look for the characteristic doublet (~2H, 4.4 ppm) and triplet (~1H, 4.2 ppm) of the fluorenyl methyl/methine protons, plus aromatic multiplets (7.3–7.8 ppm).

-

-

TLC Visualization: Both starting material and product are yellow/orange (Nitrophenyl). Use UV (254 nm) to distinguish. The protected product will have a significantly higher

in EtOAc/Hexane mixtures.

References

-

Greene's Protective Groups in Organic Synthesis , 4th Ed.[5][6][7] Wuts, P. G. M.; Greene, T. W.[7] Wiley-Interscience, 2006 .

-

Fmoc-OSu vs. Fmoc-Cl in Amine Protection. BenchChem Technical Guides.

-

Regioselectivity in 1,4-Diazepane Chemistry. Current Organic Synthesis, 2019 .

-

Boc Protection Protocols for Secondary Amines. Fisher Scientific Protocols.

-

Reactivity of N-Aryl Amines. National Institutes of Health (PMC).

Sources

Troubleshooting & Optimization

Purification methods for 1-(4-Nitrophenyl)-1,4-diazepane (recrystallization vs column chromatography)

Introduction

Welcome to the technical support guide for the purification of 1-(4-Nitrophenyl)-1,4-diazepane. This compound, a key intermediate in many drug discovery pipelines, features a polar aromatic nitro group and a basic diazepane moiety.[1][2][3] Its unique physicochemical properties present distinct challenges and opportunities for purification. The ultimate purity of this intermediate is critical, as impurities can propagate through subsequent synthetic steps, impacting the efficacy and safety of the final active pharmaceutical ingredient (API).[4]

This guide provides an in-depth, question-and-answer-based exploration of the two primary purification techniques: recrystallization and column chromatography. It is designed for researchers and drug development professionals to troubleshoot common issues and optimize their purification strategy.

Section 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and impurities in a given solvent at different temperatures.[5] For 1-(4-Nitrophenyl)-1,4-diazepane, it can be an efficient method for removing less-soluble or more-soluble impurities, particularly on a larger scale.[4]

Frequently Asked Questions & Troubleshooting (Recrystallization)

Question 1: How do I select the optimal solvent or solvent system for 1-(4-Nitrophenyl)-1,4-diazepane?

Answer: The ideal recrystallization solvent should fully dissolve the compound at an elevated temperature but provide poor solubility at room or sub-ambient temperatures, allowing for high crystal recovery upon cooling.[6] Given the polar nature of the nitrophenyl group and the basic amine functionality, polar solvents are the logical starting point.

Causality & Experimental Logic: The principle of "like dissolves like" is your primary guide.

-

Initial Screening: Test solubility in small quantities (~10-20 mg) with various solvents.

-

Good Single Solvents to Screen: Polar protic solvents like ethanol, methanol, or isopropanol are often effective for compounds with hydrogen-bonding capabilities like your secondary amine. Acetone and ethyl acetate are also good candidates.[7][8]

-

Two-Solvent Systems: If no single solvent is ideal, a binary system is highly effective. This involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow, dropwise addition of a "poor" or "anti-solvent" (in which it is insoluble) until persistent cloudiness (saturation) is observed. A few drops of the "good" solvent are then added to redissolve the precipitate before cooling.

| Solvent(s) | Polarity | Boiling Point (°C) | Rationale for Use |

| Ethanol | Polar Protic | 78 | Good starting point for polar, H-bonding compounds. |

| Methanol | Polar Protic | 65 | Similar to ethanol, lower boiling point for easier removal. |

| Isopropanol | Polar Protic | 82 | Good alternative to ethanol, can sometimes offer different solubility profiles. |

| Ethyl Acetate / Hexane | Polar Aprotic / Nonpolar | 77 / 69 | A very common and effective pair for moderately polar compounds.[10] |

| Acetone / Water | Polar Aprotic / Polar Protic | 56 / 100 | Useful if the compound is highly soluble in acetone. |

Question 2: My compound has "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

Answer: Oiling out occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice. This typically happens if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of the solute.

Troubleshooting Steps:

-

Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount (10-20% more volume) of the hot solvent to decrease the saturation level.

-

Reduce Cooling Rate: Allow the solution to cool much more slowly. A rapid temperature drop encourages precipitation over crystallization. Let the flask cool to room temperature on the benchtop before considering an ice bath.[6]

-

Induce Crystallization: At a temperature slightly below the point where it oiled out, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. This provides a nucleation point for crystal growth.

-

Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point.

Question 3: My crystal yield is very low. How can I improve recovery?

Answer: Poor recovery is most often caused by using an excessive amount of solvent, cooling the solution too rapidly, or premature filtration.[6][11]

Yield Optimization Strategies:

-

Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid. This ensures the solution is saturated upon cooling, maximizing crystal formation.[6]

-

Slow Cooling: As mentioned above, slow cooling is paramount. Rapid crashing out of solution will trap impurities and lead to smaller, less-recoverable crystals.

-

Sufficient Cooling Time: Ensure the flask has spent adequate time at a low temperature (e.g., in an ice bath for at least 30 minutes) to maximize precipitation before vacuum filtration.

-

Recover a Second Crop: Do not discard the mother liquor immediately. Reduce its volume by about 50% on a rotary evaporator and cool it again. This will often yield a second crop of crystals, which can be analyzed for purity and combined with the first if acceptable.

Experimental Protocol: Recrystallization

Caption: Workflow for a standard recrystallization procedure.

Section 2: Column Chromatography

Column chromatography separates compounds based on their differential partitioning between a stationary phase (adsorbent) and a mobile phase (eluent).[12][13] For 1-(4-Nitrophenyl)-1,4-diazepane, which has basic amine centers, special considerations are needed to achieve sharp, symmetrical peaks and effective separation.

Frequently Asked Questions & Troubleshooting (Column Chromatography)

Question 1: What is the best stationary/mobile phase combination for this compound?

Answer: Due to the compound's polarity and basicity, a standard silica gel column with a solvent system of increasing polarity is the conventional starting point. However, modifications are often necessary to get a good separation.

Causality & Experimental Logic:

-

Stationary Phase:

-

Silica Gel (SiO₂): This is the most common choice.[14] However, its surface is acidic due to silanol (Si-OH) groups, which can strongly and irreversibly bind to the basic amines in your compound, leading to significant streaking (tailing) and poor recovery.

-

Deactivated Silica: To mitigate tailing, you can use silica gel that has been "deactivated" or "neutralized." This is easily done by preparing the column slurry in your starting eluent that contains 0.5-1% of a base like triethylamine (NEt₃) or ammonium hydroxide.[10][15]

-

Alumina (Al₂O₃): Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds, as it lacks the acidic surface sites that cause tailing.

-

-

Mobile Phase (Eluent):

-

TLC First: Always determine the optimal solvent system using Thin-Layer Chromatography (TLC) before running a column. The goal is to find a solvent mixture that gives your target compound a Retention Factor (Rf) of 0.2 - 0.4 for the best separation.[14]

-

Recommended Systems: Start with a less polar mixture and gradually increase the polarity.

-

Ethyl Acetate / Hexanes: A workhorse system. You will likely need a high percentage of ethyl acetate.

-

Dichloromethane / Methanol: An excellent choice for more polar compounds.[10] A gradient of 1% to 10% methanol in dichloromethane is a common range.

-

-

The Basic Additive: Regardless of the solvent system, the inclusion of 0.5-1% triethylamine in your eluent is highly recommended when using silica gel.[10] This base will occupy the acidic sites on the silica, allowing your basic compound to travel through the column without tailing.

-

| Parameter | Recommendation 1 (Standard) | Recommendation 2 (For Basic Compounds) |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Neutral Alumina or Deactivated Silica Gel |

| Mobile Phase | Dichloromethane / Methanol gradient | Ethyl Acetate / Hexanes + 1% Triethylamine |

| Pros | Readily available, well-understood. | Significantly reduces peak tailing, improves recovery.[15] |

| Cons | Prone to severe tailing with amines. | Alumina can have different selectivity; Triethylamine must be removed post-purification. |

Question 2: My compound is streaking badly on the TLC plate. What does this mean for my column?

Answer: Streaking on the TLC plate is a definitive indicator that you will have the same problem on the column. It confirms a strong, undesirable interaction between your basic compound and the acidic stationary phase.

Troubleshooting Steps:

-

Do Not Run the Column: You must solve the streaking on the TLC plate first.

-

Add a Basic Modifier: Prepare a new TLC developing chamber with your chosen eluent plus 0.5-1% triethylamine or a few drops of ammonium hydroxide. Re-run the TLC. You should see the streak resolve into a tight, well-defined spot.

-

Use the Modified Eluent: Once you have a clean spot on the TLC with an Rf in the target range, use that exact eluent composition (including the basic additive) to prepare and run your column.

Question 3: How should I load my sample onto the column?

Answer: Proper sample loading is crucial for a high-resolution separation. You have two main options: wet loading and dry loading.

-

Wet Loading: Dissolve the crude sample in the minimum possible amount of the initial column eluent (or a slightly stronger solvent if solubility is an issue). Carefully pipette this concentrated solution directly onto the top of the column bed. This is fast but can lead to band broadening if too much solvent is used.

-

Dry Loading (Recommended): Dissolve the crude sample in a volatile solvent (like dichloromethane or acetone) in a round-bottom flask. Add a small amount of silica gel (roughly 2-3 times the mass of your crude product) to the flask. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica. Carefully layer this powder on top of the column bed. Dry loading almost always results in a sharper starting band and a better separation.

Experimental Protocol: Column Chromatography

Caption: Workflow for a standard flash column chromatography procedure.

Section 3: Head-to-Head Comparison & Recommendation

| Feature | Recrystallization | Column Chromatography |

| Typical Purity | Good to Excellent (>99%) | Very Good to Excellent (>99.5%) |

| Throughput/Scale | Excellent; easily scalable to kg quantities.[4] | Poor to Moderate; becomes difficult and expensive at large scales.[14] |

| Yield | Can be lower due to solubility in mother liquor.[11] | Generally higher recovery, assuming no irreversible binding. |

| Separation Power | Good for removing bulk, dissimilar impurities. | Excellent for separating closely related analogues and isomers. |

| Time & Labor | Less labor-intensive. | Very labor-intensive and time-consuming.[14] |

| Cost | Lower; uses less solvent and no stationary phase. | Higher; requires large volumes of solvent and silica/alumina.[14] |

| "Green" Aspect | Generally more environmentally friendly. | Generates significant solvent and solid waste. |

Senior Application Scientist's Recommendation

The choice between recrystallization and column chromatography is not a matter of one being universally "better," but rather which tool is appropriate for the specific task at hand.

-

For Initial Crude Purification: If your synthesis of 1-(4-Nitrophenyl)-1,4-diazepane results in a complex mixture with multiple byproducts, column chromatography is the superior initial choice. Its high resolving power is necessary to isolate your target compound from structurally similar impurities. The use of a basic additive (triethylamine) in the eluent or switching to an alumina stationary phase is strongly advised to ensure a successful outcome.

-

For Final Polishing and Large Scale: If your material is already relatively pure (>95%) and your goal is to remove minor impurities and obtain a highly crystalline final product for characterization or subsequent reactions, recrystallization is the more efficient and economical method. It is far easier to scale up and avoids the use of large quantities of solvents and silica gel.

Optimal Workflow: A common and highly effective industrial workflow involves using flash column chromatography to achieve good purity on a manageable scale, followed by a final recrystallization step to remove any trace impurities from the column (like silica fines or triethylamine) and to ensure the product has excellent crystallinity and handling properties.

References

- Benchchem. 1-(4-Fluoro-2-nitrophenyl)-1,4-diazepane Hydrochloride. Available from: https://www.benchchem.com/product/b1387941

- ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: https://www.researchgate.net/post/how_to_recrystallization_amine_compound_and_it_is_not_soluble_in_common_organic_solvents

- SpringerLink. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available from: https://link.springer.com/article/10.1007/s13201-019-0909-y

- Wiley Online Library. Recrystallization. From Organic Chemistry Laboratory I. Available from: https://www.google.com/books/edition/Organic_Chemistry_Laboratory_I/9pGQEAAAQBAJ?hl=en&gbpv=1&pg=PA43

- Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: https://blog.waters.

- Phenomenex. Column Chromatography: Principles, Procedure, and Applications. Available from: https://www.phenomenex.

- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: https://www.chem.rochester.

- Reddit. r/OrganicChemistry: What type of column chromatography for highly polar compounds?. Available from: https://www.reddit.

- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: https://www.chem.rochester.edu/notvoodoo/pages/reagents.php?

- Reddit. r/Chempros: Go-to recrystallization solvent mixtures. Available from: https://www.reddit.

- YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available from: https://www.youtube.

- University of Calgary. Recrystallization - Single Solvent. Available from: https://www.chem.ucalgary.

- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: https://www.mt.

- SIELC. Separation of 1H-Azepine, hexahydro-1-(4-nitrophenyl)- on Newcrom R1 HPLC column. Available from: https://sielc.com/separation-of-1h-azepine-hexahydro-1-4-nitrophenyl-on-newcrom-r1-hplc-column.html

- Journal of Chemical and Pharmaceutical Research. THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Available from: https://www.jocpr.com/articles/theoretical-study-of-1-4diazepines-synthesis-the-reaction-mechanism-and-tautomerism-in-gas-phase-and-in-solution.pdf

- Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some 1,4-diazepines derivatives. Available from: https://www.jocpr.

- Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: https://www.eurekaselect.com/article/94270

- Longdom Publishing. Column Chromatography in Pharmaceutical Analysis: Methods and Applications. Available from: https://www.longdom.

- World Journal of Pharmaceutical Research. exploring chromatographic technique. Available from: https://wjpr.net/download/article/1726569106.pdf

- Research and Reviews: Research Journal of Pharmaceutical Analysis. Column Chromatography in Pharmaceutical Analysis. Available from: https://www.rroij.

- International Journal of Creative Research Thoughts (IJCRT). Column Chromatography. Available from: https://ijcrt.org/papers/IJCRT2305011.pdf

- University of California, Irvine. Recrystallization I. Available from: https://sites.uci.

- Ovid. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: https://journals.lww.com/organic-chemistry/fulltext/2019/15010/1_4_diazepines__a_review_on_synthesis,_reactions.1.aspx

- Organic Chemistry Portal. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Available from: https://www.organic-chemistry.org/abstracts/lit6/088.shtm

- Fluorochem. 1-[2-(4-nitrophenyl)ethyl]-1,4-diazepane (CAS 1153484-33-3). Available from: https://www.fluorochem.co.uk/product/f525161

- European Pharmaceutical Review. Separation and purification applications for mutagenic impurities. Available from: https://www.europeanpharmaceuticalreview.

- MDPI. Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Available from: https://www.mdpi.com/2073-4441/13/5/619

- Semantic Scholar. DIAZEPINES Nagatoshi Nishiwaki, Takuma Ogihara, Mina Tamura, Noriko Asaka, Kazushige Hori, Y*. Available from: https://www.semanticscholar.org/paper/DIAZEPINES-Nishiwaki-Ogihara/2513c0424564536733230a10c732c525f75e0c5f

- Wikipedia. 1,4-Diazepine. Available from: https://en.wikipedia.org/wiki/1,4-Diazepine

- BLDpharm. 892491-96-2|1-(4-(4-Nitrophenyl)-1,4-diazepan-1-yl)ethanone. Available from: https://www.bldpharm.com/products/892491-96-2.html

- PMC. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022839/

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. benthamscience.com [benthamscience.com]

- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. mt.com [mt.com]

- 6. Home Page [chem.ualberta.ca]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. reddit.com [reddit.com]

- 10. Chromatography [chem.rochester.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. longdom.org [longdom.org]

- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 14. rroij.com [rroij.com]

- 15. reddit.com [reddit.com]

Technical Support Center: Controlling Regioselectivity in the Functionalization of 1,4-Diazepane

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the regioselective functionalization of the 1,4-diazepane scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this privileged heterocyclic system. The inherent asymmetry of many substituted 1,4-diazepanes and the differential reactivity of the N1 and N4 nitrogen atoms present a significant synthetic challenge. This document provides in-depth, field-proven insights, troubleshooting strategies, and detailed protocols to empower you to control reaction outcomes with precision.

Troubleshooting Guide

This section addresses specific, common issues encountered during the functionalization of the 1,4-diazepane ring. Each entry is structured to help you diagnose the problem, understand the underlying chemical principles, and implement a robust solution.

Q1: My N-alkylation reaction is giving a mixture of N1, N4, and N1,N4-dialkylated products. How can I favor mono-alkylation at the N1 position?

A1: Achieving N1-mono-alkylation requires carefully controlling the reaction to favor the kinetic product over the thermodynamic product, or by using a protecting group strategy.

Underlying Principles: The two nitrogen atoms in a 1,4-diazepane ring often exhibit different degrees of steric hindrance and nucleophilicity. The N1 position is typically less sterically hindered and more nucleophilic, making it the kinetic site of attack. However, if the reaction is allowed to equilibrate, or if harsh conditions are used, mixtures can result.

-

Kinetic vs. Thermodynamic Control: At low temperatures with short reaction times, the reaction is often under kinetic control, favoring the product that forms fastest (typically the less hindered N1-adduct).[1][2] At higher temperatures or with longer reaction times, the reaction can become reversible, leading to the more stable thermodynamic product, which might be the N4-adduct or a dialkylated product.[3][4][5]

-

Steric Hindrance: The substitution pattern on the diazepane ring itself can influence the accessibility of each nitrogen. Analyze your specific substrate to determine which nitrogen is less sterically encumbered.[6]

-

Stoichiometry: Using a large excess of the alkylating agent will invariably lead to dialkylation. Precise control over stoichiometry (1.0-1.1 equivalents of the electrophile) is critical for monofunctionalization.

Solutions & Experimental Choices:

-

Favor Kinetic Control:

-

Lower the Temperature: Perform the reaction at 0 °C or -78 °C. This reduces the available energy, making it less likely for the reaction to overcome the activation barrier to the thermodynamic product or for the kinetic product to revert.[1]

-

Slow Addition: Add the alkylating agent dropwise using a syringe pump over a prolonged period. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of dialkylation.

-

Choice of Base/Solvent: Use a non-coordinating base like proton sponge or a hindered amine base (e.g., DIPEA) in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

-

Implement an Orthogonal Protection Strategy: This is the most robust method for ensuring regioselectivity.[7][8]

-

Protect the N4 Position: Selectively protect the more reactive or less desired nitrogen (often N4) with a group like Boc (tert-butyloxycarbonyl).

-

Alkylate the N1 Position: Perform the alkylation on the remaining free secondary amine.

-

Deprotect N4: Remove the Boc group under acidic conditions (e.g., TFA in DCM) that do not affect the newly installed N1-substituent. This strategy allows for clean, predictable outcomes.[9]

-

Decision Workflow for Troubleshooting Poor Regioselectivity

Caption: Decision tree for troubleshooting poor regioselectivity.

Q2: I am attempting an N-acylation, but the reaction is sluggish and gives a low yield. Why is this happening?

A2: Sluggish N-acylation can result from reduced nucleophilicity of the target nitrogen or steric hindrance. The choice of acylating agent and reaction conditions is paramount.

Underlying Principles:

-

Nitrogen Nucleophilicity: The reactivity of the amine is dependent on its basicity and the electronic environment. If the 1,4-diazepane ring contains electron-withdrawing groups (EWGs), the nucleophilicity of both nitrogens will be reduced, slowing down the acylation reaction.[10]

-

Acylating Agent Reactivity: The reactivity of acylating agents varies significantly. Acyl chlorides are highly reactive, followed by anhydrides, and then activated esters. If your amine is not very nucleophilic, a more reactive acylating agent is required.

-

Steric Hindrance: A bulky substituent near the target nitrogen can impede the approach of the acylating agent.[6] This is a common issue, especially if the desired site of acylation is adjacent to a large group.

Solutions & Experimental Choices:

-

Increase Reagent Reactivity:

-

If you are using an anhydride (e.g., Boc₂O), switch to the corresponding acyl chloride (e.g., Benzoyl Chloride). This provides a much stronger electrophile.

-

Use an activating agent. For sluggish carboxylic acids, use coupling agents like HATU or HBTU in the presence of a non-nucleophilic base like DIPEA.

-

-

Optimize Reaction Conditions:

-

Add a Catalyst: For acylations with anhydrides, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

-

Change Solvent: Switch to a more polar aprotic solvent like DMF, which can help to solvate charged intermediates and may increase reaction rates.

-

Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can provide the necessary energy to overcome the activation barrier, but this must be done cautiously to avoid side reactions or loss of regioselectivity.[2]

-

-

Address Steric Hindrance:

-

If the target nitrogen is sterically hindered, consider using a smaller, less demanding acylating agent if the structure of the final product allows.

-

Alternatively, a change in strategy might be needed, such as forming the diazepane ring with the acyl group already in place on one of the precursors.

-

Frequently Asked Questions (FAQs)

Q1: What are the key factors that control regioselectivity (N1 vs. N4) in 1,4-diazepane functionalization?

A1: The regiochemical outcome is a result of a complex interplay between steric, electronic, and reaction conditions.

| Factor | Influence on Regioselectivity | Key Considerations & Causality |

| Steric Hindrance | Directs functionalization to the less sterically encumbered nitrogen. | The 3D architecture of the molecule can make one nitrogen significantly more accessible than the other. This is often the most dominant factor and the easiest to exploit for control.[6][11] |

| Electronic Effects | Directs functionalization to the more nucleophilic (electron-rich) nitrogen. | Electron-donating groups (EDGs) on the ring can increase the nucleophilicity of a nearby nitrogen, while electron-withdrawing groups (EWGs) will decrease it. This effect can be used to differentiate two otherwise similar nitrogens.[12][13] |

| Protecting Groups | Provides definitive control by physically blocking one nitrogen from reacting. | An "orthogonal" protecting group strategy is the most reliable method. One nitrogen is masked, forcing the reaction to occur at the other site. The protecting group is then removed.[7][8][9] |

| Reaction Temperature | Low temperatures favor the kinetic product; high temperatures favor the thermodynamic product. | The kinetic product is formed via the lowest energy transition state (fastest reaction). The thermodynamic product is the most stable product overall. By controlling temperature, you can select which pathway dominates.[1][2][3] |

| Solvent & Base | Can influence the nucleophilicity of the amine and the reactivity of the electrophile. | Coordinating solvents can stabilize intermediates, while the choice of base can affect the deprotonation equilibrium of the two nitrogen atoms, subtly influencing which is more reactive. |

Q2: What is an "orthogonal protection strategy," and how is it applied to 1,4-diazepanes?

A2: An orthogonal protection strategy involves the use of multiple protecting groups in a single molecule that can be removed under distinct, non-interfering chemical conditions.[8][9] This allows for the selective deprotection and functionalization of one site while others remain protected.[7]

For a 1,4-diazepane, this means you can protect N4, functionalize N1, and then deprotect N4 without affecting the new group on N1. The most common orthogonal pair for amines is the acid-labile Boc group and the hydrogenolysis-labile Cbz (Carboxybenzyl) group.

Workflow for Orthogonal Protection Strategy

Caption: Orthogonal strategy for selective N1 functionalization.

Experimental Protocols

Protocol 1: Regioselective N1-Benzoylation of a 1,4-Diazepane via N4-Boc Protection

This protocol describes a robust, three-step sequence for achieving clean N1-monobenzoylation.

Causality: By protecting the N4 position with a Boc group, we render it unreactive towards acylation. This forces the benzoyl chloride to react exclusively at the N1 position. Subsequent deprotection with trifluoroacetic acid (TFA) is highly selective for the Boc group and will not cleave the newly formed amide bond, ensuring a high yield of the desired product.[9]

Step 1: N4-Boc Protection

-

Dissolve the starting 1,4-diazepane (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) to the solution.

-

Add triethylamine (TEA, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to isolate the N4-Boc-protected 1,4-diazepane.

Step 2: N1-Benzoylation

-

Dissolve the N4-Boc-1,4-diazepane (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere.

-

Add DIPEA (1.5 eq) to the solution.

-

Cool the mixture to 0 °C.

-

Add benzoyl chloride (1.1 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC/LC-MS.

-

Quench the reaction by adding water. Separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N1-benzoyl-N4-Boc-1,4-diazepane, which can be used directly in the next step if sufficiently pure.

Step 3: N4-Boc Deprotection

-

Dissolve the crude or purified product from Step 2 in DCM (approx. 0.2 M).

-

Add trifluoroacetic acid (TFA, 10-20 eq, typically a 25-50% v/v solution in DCM).

-

Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC/LC-MS until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic (pH > 8) to neutralize the TFA salt.

-

Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography or crystallization to obtain the final N1-benzoyl-1,4-diazepane.

Protocol 2: Kinetically Controlled Regioselective N1-Methylation

This protocol aims to achieve N1-methylation by leveraging kinetic control to minimize N4- and di-alkylation.

Causality: This procedure relies on conditions that favor the irreversible formation of the kinetic product.[1][2] By using a low temperature (-78 °C), the system has insufficient energy to form the potentially more stable thermodynamic N4-product or to reverse the initial N1-alkylation. Slow addition of a slight excess of the electrophile ensures that its concentration remains low, preventing dialkylation.[14]

Procedure:

-

Dissolve the starting 1,4-diazepane (1.0 eq) and a non-nucleophilic hindered base such as DIPEA (1.2 eq) in anhydrous THF (0.05 M) in a flame-dried flask under a nitrogen atmosphere.

-

Cool the flask to -78 °C using a dry ice/acetone bath. Stir for 15 minutes.

-

In a separate syringe, prepare a solution of methyl iodide (MeI, 1.1 eq) in a small amount of anhydrous THF.

-

Using a syringe pump, add the MeI solution to the reaction mixture over a period of 2 hours.

-

After the addition is complete, let the reaction stir at -78 °C for an additional 1 hour.

-

Monitor the reaction using TLC or LC-MS by quenching a small aliquot in saturated NaHCO₃ solution and extracting with ethyl acetate. Do not let the main reaction warm up until it is complete.

-

Once the starting material is consumed, quench the reaction at -78 °C by slowly adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product immediately via column chromatography to separate the desired N1-methyl isomer from any potential N4-methyl and unreacted starting material.

Reaction Coordinate Diagram: Kinetic vs. Thermodynamic Control

Caption: Energy profile showing faster formation of the kinetic product (lower activation energy) and greater stability of the thermodynamic product (lower final energy).

References

-

Fletcher, S. R., et al. (2012). Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction. MedChemComm. Available at: [Link]

-

University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. School of Chemistry. Available at: [Link]

-

Reddy, C. V., et al. (2008). A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions. Journal of Organic Chemistry. Available at: [Link]

-

Bousdira, T., et al. (2016). Theoretical study of 1,4-diazepines synthesis: The reaction mechanism and tautomerism in gas phase and in solution. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Chen, Y.-L., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]

-

Abe, M., et al. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization. Molecules. Available at: [Link]

-

Pace, V., et al. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules. Available at: [Link]

-

Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

LibreTexts Chemistry. (2024). Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

-

Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]

-

Legrand, B., et al. (2015). Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation. Organic Letters. Available at: [Link]

-

Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Ovid. Available at: [Link]

-

Wikipedia. (2024). Thermodynamic and kinetic reaction control. Available at: [Link]

-

Abe, M., et al. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization. MDPI. Available at: [Link]

-

van der Vorm, S., et al. (2015). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of Organic Chemistry. Available at: [Link]

-

Wuest, M., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances. Available at: [Link]

-

Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. Available at: [Link]

-

Ashenhurst, J. (2017). Reactions of Dienes: 1,2 and 1,4 Addition. Master Organic Chemistry. Available at: [Link]